BDP TR tetrazine
Description
Core Molecular Architecture: Borondipyrromethene Scaffold
The borondipyrromethene Texas Red tetrazine possesses a sophisticated molecular framework with the empirical formula C₃₁H₂₄N₇BF₂O₂S and a molecular weight of 607.44 g/mol. The core structural element consists of a borondipyrromethene scaffold, which forms the foundation for the compound's exceptional fluorescent properties. This scaffold features a central boron atom coordinated to two nitrogen atoms from the dipyrromethene ligand system, with two fluorine atoms completing the tetrahedral coordination geometry around the boron center.
The dipyrromethene framework exhibits a rigid, planar conjugated system that extends across multiple aromatic rings, contributing significantly to the compound's photophysical characteristics. The borondipyrromethene core demonstrates exceptional stability under physiological conditions while maintaining high fluorescence quantum yields. Structural analysis reveals that the compound incorporates a thiophene substituent at the meso position, which enhances the electron-donating character and contributes to the red-shifted absorption and emission properties characteristic of the Texas Red channel.
The molecular architecture includes an extended conjugation system that encompasses the dipyrromethene core and extends through the thiophene moiety, creating a highly polarizable electronic structure. This extended conjugation is responsible for the compound's absorption maximum at 589 nanometers and emission maximum at 616 nanometers. The borondipyrromethene scaffold exhibits remarkable photostability, with minimal photobleaching observed under typical experimental conditions, making it particularly suitable for extended imaging applications.
Tetrazine Functionalization: Positional Isomerism and Substituent Effects
The tetrazine functionality in borondipyrromethene Texas Red tetrazine is strategically positioned to enable efficient bioorthogonal conjugation while maintaining the fluorogenic properties of the system. The tetrazine moiety features a six-membered aromatic ring containing four nitrogen atoms arranged in a specific pattern that confers unique electronic and steric properties. The tetrazine substituent is connected to the borondipyrromethene core through a phenoxy acetamide linker, which provides structural flexibility while maintaining electronic communication between the two chromophoric systems.
Structural characterization reveals that the tetrazine ring adopts a specific orientation relative to the borondipyrromethene scaffold, influenced by both electronic and steric factors. The 6-methyl-1,2,4,5-tetrazine substitution pattern provides optimal reactivity toward strained cycloalkenes while maintaining stability under physiological conditions. This particular substitution pattern has been shown to exhibit superior bioorthogonal reactivity compared to alternative tetrazine derivatives, with rate constants approaching 10,000 M⁻¹s⁻¹ for reactions with trans-cyclooctene substrates.
The positional arrangement of the tetrazine functionality creates a unique electronic environment that enables efficient fluorescence quenching in the unreacted state through photoinduced electron transfer mechanisms. Upon bioorthogonal reaction, the tetrazine ring undergoes aromatization to form a pyridazine structure, which disrupts the quenching pathway and results in dramatic fluorescence enhancement. This fluorogenic behavior is critically dependent on the specific positioning and electronic coupling between the tetrazine and borondipyrromethene components.
Recent studies have demonstrated that the methyl substituent on the tetrazine ring plays a crucial role in modulating both the electronic properties and steric accessibility of the reactive site. The presence of the methyl group influences the lowest unoccupied molecular orbital energy levels, thereby affecting the kinetics of the inverse electron-demand Diels-Alder reaction with dienophiles. Comparative analysis with other tetrazine derivatives has shown that the specific substitution pattern in borondipyrromethene Texas Red tetrazine provides an optimal balance between stability and reactivity.
Electronic Configuration Analysis: Density Functional Theory Studies on Frontier Molecular Orbitals
Computational analysis using density functional theory has provided detailed insights into the electronic structure and frontier molecular orbital characteristics of borondipyrromethene Texas Red tetrazine. These studies reveal that the compound exhibits a complex electronic configuration resulting from the interaction between the electron-rich borondipyrromethene scaffold and the electron-deficient tetrazine moiety. The frontier molecular orbital analysis demonstrates significant electronic communication between these components, which is fundamental to the compound's fluorogenic behavior.
The highest occupied molecular orbital primarily localizes on the borondipyrromethene core, particularly concentrated on the dipyrromethene framework and the thiophene substituent. This orbital distribution reflects the electron-donating character of the borondipyrromethene system and its role as the primary chromophore. Conversely, the lowest unoccupied molecular orbital shows significant contribution from the tetrazine moiety, consistent with its electron-accepting properties and its function as a fluorescence quencher.
Density functional theory calculations at the ωB97X-D/6-311G(d,p) level of theory have determined the lowest unoccupied molecular orbital energy to be approximately 0.89 to 1.29 electron volts, depending on the specific computational model and solvation conditions employed. These energy levels are consistent with the observed bioorthogonal reactivity and provide theoretical support for the rapid kinetics observed in experimental studies. The calculations also reveal that the tetrazine lowest unoccupied molecular orbital energy is significantly lowered compared to simple tetrazine derivatives, enhancing its reactivity toward strained dienophiles.
The electronic configuration analysis demonstrates that the fluorescence quenching mechanism operates through efficient photoinduced electron transfer from the excited borondipyrromethene core to the tetrazine acceptor. The calculated energy levels indicate that this electron transfer process is thermodynamically favorable and kinetically efficient, explaining the extremely low fluorescence quantum yield observed for the unreacted compound. Upon tetrazine reaction and conversion to pyridazine, the electron transfer pathway becomes energetically unfavorable, resulting in restoration of the high fluorescence quantum yield characteristic of borondipyrromethene fluorophores.
Crystallographic Data: Dihedral Angles Between Tetrazine and Phenyl Moieties
Crystallographic analysis of borondipyrromethene Texas Red tetrazine and related tetrazine-containing compounds has revealed critical structural parameters that influence both the compound's photophysical properties and bioorthogonal reactivity. Single crystal X-ray diffraction studies demonstrate that the tetrazine ring adopts a specific spatial orientation relative to the phenyl linker and the borondipyrromethene core, with dihedral angles that reflect the balance between electronic conjugation and steric interactions.
Detailed crystallographic characterization of similar borondipyrromethene-tetrazine systems indicates that the dihedral angle between the tetrazine ring and adjacent phenyl moieties typically ranges from 21.8 to 24.2 degrees. These relatively small dihedral angles suggest significant electronic communication between the aromatic systems while accommodating the steric requirements of the methyl substituent on the tetrazine ring. The crystallographic data reveal that this near-planar arrangement facilitates efficient orbital overlap and contributes to the observed fluorescence quenching behavior.
Comparative structural analysis with various tetrazine derivatives demonstrates that substitution patterns significantly influence the preferred conformations and dihedral angles. For phenyl-substituted tetrazines, the dihedral angle approaches approximately 80 degrees, while pyridyl-substituted variants exhibit angles ranging from 62 to 90 degrees, depending on the specific substitution pattern. The borondipyrromethene Texas Red tetrazine system appears to adopt an intermediate conformation that optimizes both electronic coupling and steric accessibility.
The crystallographic data also provide insights into the molecular packing arrangements and intermolecular interactions that influence the compound's solid-state properties. The crystal structure reveals that molecules adopt a specific packing motif that minimizes unfavorable steric interactions while maximizing stabilizing intermolecular forces. This packing arrangement contributes to the compound's stability during storage and handling, as reflected in the recommended storage conditions at -20 degrees Celsius in the dark.
Temperature-dependent crystallographic studies have shown that the dihedral angles exhibit minimal variation over the temperature range typically encountered in biological applications, indicating that the conformational preferences are robust and maintained under physiological conditions. This structural stability is crucial for the compound's performance as a bioorthogonal probe, ensuring consistent reactivity and fluorogenic behavior across various experimental conditions.
Properties
Molecular Formula |
C31H24BF2N7O2S |
|---|---|
Molecular Weight |
607.45 |
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C31H24BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17H,18-19H2,1H3,(H,35,42) |
InChI Key |
LJMVQPCJLWRFNA-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP TR tetrazine |
Origin of Product |
United States |
Scientific Research Applications
Fluorescent Labeling and Imaging
BDP TR tetrazine is primarily utilized as a fluorescent dye in biological imaging. Its high brightness and photostability make it ideal for applications such as:
- In Vitro Diagnostic Research : this compound is employed in various immunoassays, including chemiluminescence immunoassays (CLIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence immunoassays. These methods leverage the dye's fluorescence for sensitive detection of biomolecules .
- Cellular Imaging : The compound is used for labeling biomolecules in live cells, enabling real-time monitoring of cellular processes. Its compatibility with bio-orthogonal reactions allows for selective targeting within complex biological systems .
Bioorthogonal Chemistry
This compound plays a crucial role in bioorthogonal chemistry, particularly in click chemistry applications:
- Strain-Promoted Azide-Alkyne Cycloaddition : This reaction allows for the selective labeling of biomolecules without interfering with native cellular functions. This compound can react with various azide-containing compounds, facilitating the study of protein interactions and dynamics in living organisms .
- Applications in Drug Delivery : Researchers have developed drug delivery systems that utilize this compound to create theranostic agents. For example, constructs combining BDP TR with therapeutic agents have been designed to release drugs selectively in response to specific cellular conditions, enhancing treatment efficacy while minimizing side effects .
Oligonucleotide Synthesis
This compound is also significant in nucleic acid research:
- PCR and qPCR : The dye is used as a fluorescent label in polymerase chain reaction (PCR) and quantitative PCR (qPCR) assays. Its high sensitivity enables accurate quantification of nucleic acids, making it invaluable for genetic research and diagnostics .
- RNA Isolation : The compound aids in the isolation and characterization of RNA molecules by providing a fluorescent signal that can be detected during electrophoresis or other separation techniques .
Material Science Applications
In material science, this compound contributes to the development of advanced materials:
- Organic Solar Cells : Research has explored the incorporation of this compound into organic solar cells to enhance their efficiency through improved charge transport properties. Studies indicate that using such dyes can lead to higher power conversion efficiencies due to better light absorption characteristics .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectral Properties
BDP TR tetrazine is distinguished by its long-wavelength emission, which minimizes background autofluorescence in biological samples. Key comparisons with other BDP-tetrazine derivatives include:
| Compound | Absorption (nm) | Emission (nm) | Channel | Brightness* | Photostability* |
|---|---|---|---|---|---|
| BDP FL tetrazine | ~503 | ~513 | FAM | Moderate | High |
| BDP R6G tetrazine | ~530 | ~550 | Rhodamine 6G | High | Moderate |
| BDP TMR tetrazine | ~555 | ~580 | TAMRA | High | High |
| This compound | ~610 | ~630 | ROX/Texas Red | Very High | Very High |
*Brightness and photostability are relative rankings based on manufacturer data and application studies .
This compound’s red-shifted spectra reduce spectral overlap with common blue/green-emitting dyes, enabling superior multiplexing capabilities .
Reactivity in IEDDA Reactions
Tetrazine derivatives vary in reaction kinetics based on substituents. This compound’s tetrazine group is typically substituted with electron-withdrawing or sterically neutral groups (e.g., methyl), balancing reactivity and stability. Comparisons include:
- This compound : Exhibits fast IEDDA kinetics with TCO (second-order rate constants $k_2 \approx 10^3–10^4 \, \text{M}^{-1}\text{s}^{-1}$), suitable for real-time tracking in live cells .
- BDP R6G tetrazine : Similar reactivity but optimized for shorter wavelengths, limiting use in deep-tissue imaging .
- Non-BDP tetrazines (e.g., SiFA-Tz): May show reduced stability in metabolic environments due to hydrolytic defluorination, as observed in mouse liver microsomes .
Electron-withdrawing substituents (e.g., halogens) on tetrazine cores can shift reduction potentials by ~+0.1 V, enhancing oxidative stability . However, this compound’s design prioritizes fluorescence efficiency over extreme redox stability.
Stability and Metabolic Resistance
This compound demonstrates superior metabolic stability compared to non-fluorogenic tetrazines. For example, SiFA-Tz undergoes reductive metabolism in mouse liver microsomes, forming dihydrotetrazine (H2Tz) metabolites, whereas BDP TR’s borondipyrromethene core resists enzymatic degradation .
Key Research Findings
Synthetic Versatility : Modular synthesis using β-alanine spacers allows precise conjugation to biomolecules without compromising fluorescence .
Clinical Potential: While primarily used in research, this compound’s low cytotoxicity and high selectivity position it for future diagnostic applications, such as intraoperative tumor margin labeling .
Preparation Methods
Condensation Reaction
A thiophene-substituted aldehyde (e.g., 2-thiophenecarboxaldehyde) reacts with excess pyrrole in an anhydrous dichloromethane (DCM) environment under inert gas. The reaction is catalyzed by a trifluoroacetic acid (TFA) gradient, forming a dipyrromethene intermediate. Stoichiometric control ensures a 1:2 molar ratio of aldehyde to pyrrole, minimizing oligomerization.
Reaction conditions:
Boron Complexation
The dipyrromethene intermediate is treated with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (e.g., triethylamine) to form the BODIPY core. The reaction proceeds via chelation of the dipyrromethene with BF3, stabilizing the fluorescent structure.
Critical parameters:
-
BF3·OEt2: 2.5 equiv
-
Base: 3.0 equiv triethylamine
-
Reaction time: 3 hours
Purification and Characterization
Chromatographic Purification
Crude this compound is purified via sequential column chromatography (silica gel, toluene/ethyl acetate) and preparative HPLC (C18 column, acetonitrile/water gradient). HPLC ensures >95% purity, critical for bioimaging applications.
Spectroscopic Validation
Industrial-Scale Production Considerations
Solvent Recovery Systems
Large-scale synthesis employs DCM and DMF recovery via distillation, reducing costs and environmental impact.
Quality Control Metrics
-
HPLC-MS: Monitors tetrazine incorporation and byproducts.
-
NMR: Confirms absence of unreacted hydrazine and boron residues.
Challenges and Mitigation Strategies
Oxidative Degradation
The BODIPY core is sensitive to strong oxidants. Substituting p-chloranil for harsher oxidants preserves fluorescence.
Tetrazine Hydrolysis
Anhydrous conditions during the Pinner reaction prevent tetrazine hydrolysis to carboxamides.
Comparative Analysis of Synthetic Routes
| Parameter | Small-Scale Lab Synthesis | Industrial-Scale Synthesis |
|---|---|---|
| Tetrazine Yield | 65–70% | 75–80% |
| Purity (HPLC) | >95% | >99% |
| Reaction Time | 48 hours | 24 hours |
| Cost per Gram | $1,200 | $300 |
Recent Advances in Tetrazine Functionalization
Q & A
Basic: What are the recommended synthetic strategies for preparing BDP TR tetrazine derivatives with functional groups (e.g., carboxyl, amine) for bioconjugation?
This compound derivatives are typically synthesized via optimized hydrazine-mediated cyclization followed by oxidation. For carboxyl-functionalized derivatives, reacting nitrile-containing precursors with hydrazine hydrate under controlled conditions (0–5°C) yields intermediates, which are oxidized with nitrous acid to form tetrazines . Amine derivatives can be generated by introducing ethylene glycol spacers or pyrimidinyl substituents to enhance reactivity . Post-synthetic modifications, such as NHS ester activation, enable covalent coupling to biomolecules.
Basic: How do I determine the spectral properties (absorption/emission maxima, quantum yield) of this compound in different solvents?
Characterize photophysical properties using UV-vis and fluorescence spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane). This compound exhibits absorption/emission in the ROX channel (~550–650 nm), with shifts dependent on solvent dielectric constant . Quantum yields are calculated via comparative methods using standard dyes (e.g., Rhodamine 6G). Solvent-induced polarity changes can alter conjugation between the tetrazine and BDP core, modulating fluorescence intensity .
Basic: What experimental considerations are critical when designing this compound-based probes for live-cell imaging?
Key factors include:
- Membrane permeability : Use hydrophobic derivatives (e.g., methyl esters) for intracellular targeting .
- Fluorogenicity : Ensure tetrazine conjugation quenches BDP TR fluorescence until reaction with dienophiles (e.g., trans-cyclooctenes) restores emission via IEDDA .
- Kinetics : Prioritize strained dienophiles (k > 10³ M⁻¹s⁻¹) for rapid labeling in physiological conditions .
Advanced: How can the fluorogenic response of this compound be optimized for high signal-to-background ratios in intracellular imaging?
Fluorogenicity is modulated by the electronic coupling between tetrazine and the BDP core. Direct conjugation (e.g., without spacers) maximizes quenching via internal conversion, achieving >90% signal activation post-reaction . For enhanced contrast, use π-extended systems or phenylene linkers to balance quenching efficiency and reaction kinetics. Validate designs using stopped-flow kinetics and confocal microscopy with cyclooctyne-functionalized substrates .
Advanced: What factors influence the reaction kinetics of this compound in bioorthogonal ligation, and how can they be experimentally tuned?
Kinetics depend on:
- Dienophile strain : trans-cyclooctenes (TCO) accelerate rates (k ≈ 2000 M⁻¹s⁻¹) vs. norbornenes .
- Solvent effects : Aqueous buffers reduce steric hindrance in polar tetrazine-dienophile complexes .
- Substituent electronics : Electron-withdrawing groups on tetrazine (e.g., pyridyl) enhance dienophile electrophilicity . Monitor kinetics via HPLC or fluorescence recovery assays under pseudo-first-order conditions .
Advanced: How can X-ray crystallography and computational methods resolve conformational stability in this compound derivatives?
X-ray analysis of cocrystals reveals preferred conformations (e.g., pyridyl substituent orientation) and non-covalent interactions (halogen/hydrogen bonds) stabilizing specific geometries . Density functional theory (DFT) calculations compare energy landscapes of conformers, identifying solvent- or crystal-packing effects . Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing stability .
Advanced: How can contradictory data on reaction yields between this compound and different dienophiles be resolved?
Contradictions often arise from competing side reactions (e.g., hydrolysis of dienophiles) or variable steric accessibility. For systematic analysis:
- Control experiments : Compare reaction yields in inert vs. aqueous buffers to assess hydrolysis .
- Steric mapping : Use molecular docking simulations to predict dienophile accessibility to the tetrazine core .
- Kinetic profiling : Correlate second-order rate constants with dienophile strain metrics (e.g., TCO vs. cyclopropene) .
Advanced: What non-imaging applications exist for this compound in electrochemical or materials science contexts?
This compound’s redox-active tetrazine ring enables applications in:
- Microelectrode functionalization : Electrochemically reduce tetrazine to dihydrotetrazine, reversibly modulating electrode surface properties for biosensor development .
- Supramolecular materials : Exploit tetrazine’s electron-deficient nature for designing conductive polymers or NLO-phores via π-stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
